2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxyacetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by hydrolysis. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methoxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-methoxyphenylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-bromo-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxyacetic acid moiety, leading to different properties and applications.
2-(3-bromo-4-methoxyphenyl)ethanol: Has an ethanol group instead of a hydroxyacetic acid moiety, affecting its solubility and reactivity.
Uniqueness
2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1226125-24-1 |
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Molecular Formula |
C9H9BrO4 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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